Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate
Description
Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate is an α-keto ester derivative featuring a benzene ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The fluorine and methyl substituents likely influence its electronic properties, lipophilicity, and reactivity in downstream applications.
Properties
IUPAC Name |
methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEDRHGZKXYXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate typically involves the esterification of 5-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methylbenzoic acid or 5-fluoro-2-methylbenzaldehyde.
Reduction: Formation of 5-fluoro-2-methylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to target molecules, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate, highlighting differences in substituents, synthesis yields, and biological activities:
Key Comparison Points :
Steric and Lipophilic Effects: The 2-methyl group increases steric hindrance and lipophilicity compared to analogs with -OH or -OCH₃, which may improve membrane permeability in biological systems , .
Synthesis Efficiency :
- Grignard reactions (e.g., for 4-OCH₃ analog) achieve higher yields (~71%) compared to photochemical methods (~39% for 4-F analog) , .
- Thiazole and indole derivatives exhibit lower yields (26–48%), likely due to complex heterocyclic systems , .
Biological Activities: Anticancer Potential: Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate (IC₅₀ = 0.090–0.650 μM) highlights the role of halogenated aryl groups in cytotoxicity . Cytotoxicity in Marine Derivatives: Methyl 2-(4-methoxyphenyl)-2-oxoacetate and related compounds from Polycarpa aurata show cytotoxicity (EC₅₀ = 3.8–6.8 μM), suggesting substituent-dependent bioactivity , .
Structural Diversity :
Biological Activity
Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a unique structure that combines a methyl ester with a fluorinated aromatic ring. The presence of the fluorine atom is noteworthy as it often enhances the compound's biological activity and pharmacokinetic properties.
The biological activity of this compound may be attributed to its interactions with various biomolecules, including enzymes and receptors. The fluorine atom and the ester group are likely involved in:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Properties : Many derivatives show significant antibacterial and antifungal effects.
- Anti-inflammatory Effects : Some studies suggest potential applications in reducing inflammation.
- Anticancer Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.
Case Studies
-
Anticancer Activity Evaluation :
A study assessed the growth inhibitory effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells, with an IC50 value indicating potent activity.This data suggests that the compound may be effective against hormone-responsive breast cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications .Cell Line IC50 (µM) Emax (%) MCF-7 1.3 64 A549 0.9 52 HeLa 0.5 70 -
Antimicrobial Activity :
In another study, this compound was tested against a panel of bacterial strains. Results indicated that it exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.These findings highlight its potential as a lead compound for developing new antimicrobial agents .Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
